REACTION_CXSMILES
|
S(Cl)(Cl)=O.[CH3:5][C:6]([CH3:13])([C:10]([OH:12])=[O:11])[C:7](O)=[O:8].[CH3:14][S:15][C:16]1[CH:22]=[CH:21][C:19]([NH2:20])=[CH:18][CH:17]=1>C1COCC1>[CH3:14][S:15][C:16]1[CH:22]=[CH:21][C:19]([NH:20][C:7](=[O:8])[C:6]([CH3:13])([CH3:5])[C:10]([OH:12])=[O:11])=[CH:18][CH:17]=1
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
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Name
|
|
Quantity
|
7.26 g
|
Type
|
reactant
|
Smiles
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CC(C(=O)O)(C(=O)O)C
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Name
|
|
Quantity
|
55 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
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CSC1=CC=C(N)C=C1
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The mixture was stirred at room temperature for 2 hr
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 3 hr
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Duration
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3 h
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was then concentrated in vacuo
|
Type
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ADDITION
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Details
|
treated with hydrochloric acid (2N, 100 ml)
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate (2×100 ml)
|
Type
|
WASH
|
Details
|
washed with water (100 ml) and saturated sodium hydrogen carbonate solution (5×80 ml)
|
Type
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FILTRATION
|
Details
|
the resultant white crystalline precipitate was collected by filtration
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=CC=C(C=C1)NC(C(C(=O)O)(C)C)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |